molecular formula C23H24N2O6S2 B10931599 N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10931599
M. Wt: 488.6 g/mol
InChI Key: LNPIUJZYIHZHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound characterized by the presence of morpholinosulfonyl and naphthylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonylation and amide formation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing amides and derivatives with morpholine or naphthyl groups. Examples include:

  • N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(PHENYLSULFONYL)PROPANAMIDE
  • N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE

Uniqueness

N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the presence of both morpholinosulfonyl and naphthylsulfonyl groups, which confer specific chemical and biological properties. These functional groups may enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C23H24N2O6S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C23H24N2O6S2/c26-23(11-16-32(27,28)22-8-5-18-3-1-2-4-19(18)17-22)24-20-6-9-21(10-7-20)33(29,30)25-12-14-31-15-13-25/h1-10,17H,11-16H2,(H,24,26)

InChI Key

LNPIUJZYIHZHFC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.